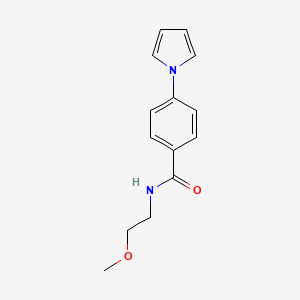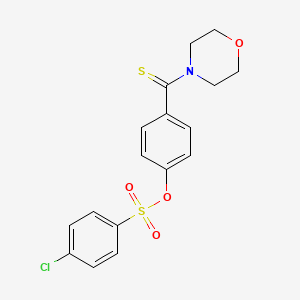
N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves strategies designed to incorporate functional groups that modulate biological activity. For instance, the synthesis of various benzamides as potential neuroleptics explored the effects of substituting groups on the benzamide nucleus and the nitrogen of the ethylenediamine moiety, demonstrating a methodological approach relevant to synthesizing compounds like N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide (Iwanami et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including polymorphism, is critical for understanding their physicochemical properties and biological activities. For example, the preparation and characterization of two crystalline forms of a closely related benzamide highlight the importance of molecular structure in defining the compound's physical and chemical properties (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that are essential for their biological activities. The synthesis and labeling of benzamide compounds for biochemical studies, including metabolism and pharmacokinetics, provide insights into the chemical reactivity and potential applications of such molecules in medical research (Tamazawa & Arima, 1984).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as crystalline forms, thermal behavior, and stability, are crucial for their formulation and therapeutic efficacy. Studies on polymorphism and thermal properties contribute to understanding how these factors affect the compound's performance in biological systems (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, selectivity, and binding affinity to biological targets, define the therapeutic potential of benzamide derivatives. Research on the synthesis, evaluation, and optimization of these compounds for selective biological activities offers valuable insights into designing molecules with desired chemical properties (Zimmer et al., 2011).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-11-8-15-14(17)12-4-6-13(7-5-12)16-9-2-3-10-16/h2-7,9-10H,8,11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOREORURGJYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)


![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)